4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-2-4-14(5-3-11)20(18,19)16-12-7-9-17-13(10-12)6-8-15-17/h2-6,8,12,16H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRJGDWXRDFSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative and a pyridine derivative, the cyclization can be achieved using a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance, the sulfonamide group enhances the interaction with biological targets involved in cancer cell proliferation and apoptosis.
- Case Study : A derivative of 4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide was evaluated for its cytotoxic effects against various cancer cell lines. The results demonstrated an IC50 value indicating potent activity against breast and lung cancer cells .
Antileishmanial Properties
The compound has shown promise against Leishmania species, which cause leishmaniasis—a disease with limited treatment options.
- Research Findings : A study explored a series of benzenesulfonamide derivatives for their antileishmanial activity. Notably, certain derivatives exhibited IC50 values comparable to established treatments like pentamidine but with reduced cytotoxicity towards mammalian cells .
Antimicrobial Activity
The sulfonamide moiety is known for its antimicrobial properties. Compounds containing this functional group have been synthesized and tested against various bacterial strains.
- Experimental Results : In vitro assays revealed that some derivatives of the pyrazolo[1,5-a]pyridine series displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the pyrazole ring and sulfonamide group can influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Variation in alkyl substituents | Altered lipophilicity and bioavailability |
| Changes in the sulfonamide group | Enhanced antimicrobial properties |
Mechanism of Action
The mechanism of action of 4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Scaffold Variations
Pyrazolo-pyridine vs. Pyrazoline Derivatives :
describes 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides, which feature a pyrazoline ring instead of the pyrazolo[1,5-a]pyridine system. The pyrazoline derivatives exhibit carbonic anhydrase inhibitory activity, suggesting that the pyrazole ring’s saturation state (dihydro vs. fully aromatic) influences enzyme binding .- Pyrano-pyrazole Hybrids: highlights N-(5-cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4af), which incorporates a pyrano-pyrazole system. The additional oxygen atom in the pyran ring may enhance solubility compared to the pyrazolo-pyridine scaffold in the target compound .
Substituent Modifications
Electron-Withdrawing Groups :
reports 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)benzenesulfonamide (3c), where bromo and chloro substituents on the pyrazole ring increase molecular weight and electronegativity. These groups may alter binding interactions in biological targets compared to the unsubstituted pyrazolo-pyridine system .- Aromatic vs. Aliphatic Substituents: describes a tetrahydropyrazolo[1,5-a]pyrazine-linked benzenesulfonamide with a pyrrolopyridinyl group. The presence of a dimethylamino group and a fused heteroaromatic system could improve blood-brain barrier penetration relative to the simpler methyl-substituted target compound .
Physicochemical Properties
Table 1: Key Properties of Selected Analogues
*Direct data for the target compound are unavailable in the provided evidence.
Biological Activity
4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 286.34 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Notably:
- Inhibition of AXL Kinase : Research indicates that derivatives of pyrazolo[1,5-a]pyridine can inhibit AXL kinase, which plays a role in cancer cell survival and proliferation .
- Impact on B-cell Signaling : It has been observed that related compounds affect B-cell receptor (BCR) signaling pathways by inhibiting Bruton’s tyrosine kinase (BTK), crucial for B-cell development and function.
Biological Activity and Therapeutic Potential
The compound exhibits several promising biological activities:
- Anticancer Activity : Studies have shown that pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of kinase activity and subsequent effects on cellular signaling pathways.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro.
- Neuroprotective Effects : There is emerging evidence suggesting that certain pyrazolo derivatives may offer neuroprotective effects by modulating neuroinflammatory responses.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Properties : A study published in Pharmaceuticals evaluated a series of pyrazolo[1,5-a]pyridine derivatives for their anticancer activity against human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .
- Inflammation Model : Another study investigated the anti-inflammatory effects of pyrazolo derivatives in a murine model of inflammation. The findings revealed a reduction in inflammatory markers and improved clinical scores in treated animals compared to controls .
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the key synthetic strategies for 4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide, and how can NMR spectroscopy validate its structure?
Answer: The synthesis typically involves coupling reactions between pyrazolo[1,5-a]pyridine precursors and substituted sulfonamides. For example, silylformamidine-mediated coupling in benzene under reflux conditions yields intermediates, followed by purification via crystallization (e.g., using hexane). Structural validation requires 1H/13C NMR analysis to confirm regioselectivity and substituent positions. Key parameters include:
- Chemical shift assignments : Match observed δ values (e.g., aromatic protons at 7.2–8.5 ppm) with computational predictions.
- Integration ratios : Confirm stoichiometry of substituents (e.g., methyl groups at ~2.4 ppm).
Discrepancies between calculated and experimental NMR data may arise from impurities or tautomeric equilibria, necessitating repeated crystallizations or alternative solvents .
Q. What methodologies are recommended for preliminary biological screening of sulfonamide-pyrazolo[1,5-a]pyridine derivatives?
Answer: Initial activity assessment should employ in vitro assays targeting disease-relevant pathways (e.g., kinase inhibition, antimicrobial activity). For example:
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., ATP-dependent kinase assays).
- Cellular viability tests : Use MTT/XTT assays on cancer cell lines to evaluate cytotoxicity.
Structural analogs with pyrazole or trifluoromethyl groups (e.g., compounds) show enhanced selectivity due to electronic effects, guiding scaffold prioritization .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed NMR data for sulfonamide-containing pyrazolo[1,5-a]pyridine derivatives?
Answer: Discrepancies often stem from dynamic processes (e.g., ring puckering) or solvent-dependent conformational changes. Mitigation strategies include:
- Variable-temperature NMR : Probe tautomerism or rotational barriers (e.g., coalescence temperatures for methyl group splitting).
- DFT calculations : Optimize molecular geometries using software like Gaussian to refine chemical shift predictions.
For example, highlights deviations in nitro-substituted derivatives due to solvent polarity effects, resolved by repeating experiments in deuterated DMSO .
Q. How do structural modifications at the pyrazolo[1,5-a]pyridine ring influence pharmacological profiles?
Answer: Substituent effects are critical for activity modulation:
- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups enhance electrophilicity, improving target binding (e.g., ’s 3-nitro derivative with increased kinase affinity).
- Bulk tolerance : Bulky substituents (e.g., 3,4-dimethoxyphenyl in ) may reduce membrane permeability but improve selectivity.
Methodologically, site-selective cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) allows systematic exploration of position 7 substituents .
Q. What strategies optimize reaction yields during the synthesis of sulfonamide-pyrazolo[1,5-a]pyridine hybrids?
Answer: Yield optimization requires:
- Catalyst screening : Pd(PPh3)4 for cross-coupling reactions () versus CuI for Ullmann-type couplings.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates but may require post-reaction acidification (e.g., HCl) for precipitation.
achieved 75% yield using silylformamidine in benzene, while notes ethanol as optimal for thioacetamide formation .
Q. How should researchers address contradictory biological activity data across studies on sulfonamide derivatives?
Answer: Contradictions may arise from assay variability or impurity-driven off-target effects. Best practices include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS assays for cytotoxicity.
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or in vivo models.
For instance, ’s 5-phenyl-pyrazolo[1,5-a]pyrimidine-7-carboxamide showed divergent activity in kinase vs. antimicrobial assays, necessitating mechanistic follow-up .
Q. What computational tools are effective for predicting structure-activity relationships (SAR) in sulfonamide derivatives?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or carbonic anhydrase).
- QSAR models : Train on datasets (e.g., IC50 values from ) to correlate substituent properties (logP, polar surface area) with activity.
For pyrazolo[1,5-a]pyridine systems, scaffold rigidity and sulfonamide orientation are critical for docking accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
